Enhanced Hydrogen-Bond Acceptor Capacity vs. Standard Phenyl or Pyridyl Analogs
The compound contains 4 hydrogen-bond acceptor (HBA) atoms (two pyridine N, two pyrazine N), compared to 3 HBA atoms in the analogous 5-phenyl-pyridin-2-yl pivalamide or 2 HBA in a simple 2-pivalamidopyridine. This increased HBA count translates into a higher topological polar surface area (TPSA) of 67.8 Ų, versus an estimated 54 Ų for the phenyl analog [1][2]. In biochemical fragment screens, an increase in TPSA of approximately 13-14 Ų correlates with improved solubility and modified binding-site residence time for amide-based NAMPT inhibitors [3].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 4 HBA atoms; TPSA = 67.8 Ų |
| Comparator Or Baseline | 5-phenyl-pyridin-2-yl pivalamide (estimated 3 HBA; TPSA ≈ 54 Ų); 2-pivalamidopyridine (2 HBA; TPSA = 42 Ų) |
| Quantified Difference | Target compound has +1 HBA and +13.8 Ų TPSA vs. phenyl analog; +2 HBA and +25.8 Ų TPSA vs. 2-pivalamidopyridine |
| Conditions | Calculated properties from PubChem 2.2 release; TPSA values computed via Cactvs 3.4.8.24 |
Why This Matters
For medicinal chemistry teams, the additional HBA capability directly impacts target engagement in kinase and NAMPT pockets, where hinge-region hydrogen bonds are critical, providing a rational basis for selecting this scaffold over simpler analogs.
- [1] PubChem. Compound Summary for CID 91654377. National Library of Medicine. View Source
- [2] American Elements. 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide. Product Datasheet. View Source
- [3] Dragovich, P. S. et al. Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human NAMPT. Bioorg. Med. Chem. Lett. 24, 954–962 (2014). View Source
